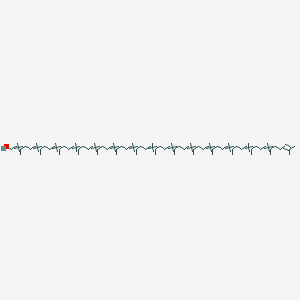

Pentadecaprenol

Description

The exact mass of the compound this compound is 1038.94956851 g/mol and the complexity rating of the compound is 2070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H122O/c1-61(2)31-17-32-62(3)33-18-34-63(4)35-19-36-64(5)37-20-38-65(6)39-21-40-66(7)41-22-42-67(8)43-23-44-68(9)45-24-46-69(10)47-25-48-70(11)49-26-50-71(12)51-27-52-72(13)53-28-54-73(14)55-29-56-74(15)57-30-58-75(16)59-60-76/h31,33,35,37,39,41,43,45,47,49,51,53,55,57,59,76H,17-30,32,34,36,38,40,42,44,46,48,50,52,54,56,58,60H2,1-16H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDLVYJGFPLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H122O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90779990 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-Pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90779990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1039.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10589-52-3 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-Pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90779990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic World of Archaeal Long-Chain Polyprenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaea, the third domain of life, are characterized by their unique membrane lipids, which are pivotal for their survival in extreme environments. While the core membrane is composed of ether-linked isoprenoid chains, a lesser-known but functionally critical class of lipids, the long-chain polyprenols, plays a vital role in cellular processes. This technical guide provides an in-depth exploration of the discovery, biosynthesis, function, and analysis of these fascinating molecules. Although the existence of a specific C75 polyprenol in archaea is not substantiated by current literature, this guide will focus on the known diversity of archaeal long-chain polyprenols, with a particular emphasis on their role as dolichols in N-linked glycosylation.

Introduction: Beyond the Core Membrane Lipids

The membranes of archaea are fundamentally different from those of bacteria and eukaryotes. Instead of ester-linked fatty acids, archaea possess isoprenoid chains linked to a glycerol-1-phosphate backbone via ether bonds. The primary structural lipids are C20 (phytanyl) and C40 (biphytanyl) derivatives, which form diether and tetraether lipids, respectively.[1] However, within this unique lipid landscape, long-chain polyprenols exist as crucial functional molecules rather than primary structural components.[1] These polyisoprenoid alcohols, with chain lengths ranging from C30 to over C70, are key players in essential cellular processes.[2]

Biosynthesis of Archaeal Polyprenols: The Mevalonate Pathway

Archaea synthesize their isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), exclusively through the mevalonate (MVA) pathway.[1] This pathway is broadly conserved with eukaryotes, though some of the enzymes in archaea are distinct.[1]

The key steps in the archaeal MVA pathway are:

-

Formation of Mevalonate: Three molecules of acetyl-CoA are converted to mevalonate.

-

Phosphorylation and Decarboxylation: Mevalonate is then phosphorylated and decarboxylated to yield IPP.

-

Isomerization: IPP is reversibly isomerized to DMAPP by IPP isomerase.

-

Chain Elongation: DMAPP serves as the primer for the sequential head-to-tail addition of IPP units, catalyzed by prenyltransferases, to generate polyprenyl diphosphates of varying chain lengths.

Quantitative Data on Archaeal Long-Chain Polyprenols

While a specific C75 polyprenol has not been prominently documented, various long-chain polyprenols have been identified in different archaeal species. The most common forms are dolichols, which are polyprenols with a saturated α-isoprene unit.

| Archaeal Species | Polyprenol/Dolichol Chain Length | Primary Function | Reference |

| Sulfolobus acidocaldarius | C30-C70 (6 to 14 isoprene units) | Dolichyl phosphate (N-glycosylation) | [2] |

| Pyrococcus furiosus | C30-C70 (6 to 14 isoprene units) | Dolichyl phosphate (N-glycosylation) | [2] |

| Haloferax volcanii | Not specified, but uses dolichol | Dolichyl phosphate (N-glycosylation) | [3][4] |

| General Archaea | C55 (undecaprenol) is common | Dolichyl phosphate (N-glycosylation) | [2] |

Functional Role: Glycosyl Carriers in N-Linked Glycosylation

The most well-established function of long-chain polyprenols in archaea is their role as lipid carriers for glycan chains in the process of N-linked glycosylation.[1] In this process, the polyprenol is phosphorylated to form a dolichyl phosphate.

The general steps of N-linked glycosylation in archaea are:

-

Glycan Assembly: A specific oligosaccharide is assembled on a dolichyl phosphate carrier on the cytoplasmic face of the plasma membrane.

-

Flipping: The dolichyl phosphate-linked oligosaccharide is then translocated across the membrane.

-

Glycan Transfer: An oligosaccharyltransferase (AglB) transfers the glycan chain from the dolichyl carrier to a specific asparagine residue on a target protein.

Experimental Protocols

The analysis of long-chain polyprenols in archaea requires specialized extraction and analytical techniques due to their low abundance compared to core membrane lipids.

Lipid Extraction (Modified Bligh-Dyer Method)

A common method for extracting total lipids from archaeal biomass is a modified Bligh-Dyer extraction.

-

Cell Lysis: Lyse the archaeal cell pellet using methods such as sonication, freeze-thaw cycles, or high-pressure homogenization.

-

Solvent Extraction: Add a single-phase solvent mixture of chloroform:methanol:water (typically 1:2:0.8 v/v/v) to the lysed cells and incubate to extract the lipids.

-

Phase Separation: Induce phase separation by adding more chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v).

-

Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Analysis of Polyprenols

The total lipid extract is a complex mixture. Further chromatographic separation and specialized analytical techniques are required to analyze specific polyprenols.

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation | Isolation of the polyprenol fraction from the total lipid extract. |

| Mass Spectrometry (MS) | Identification & Quantification | Molecular weight, elemental composition, and structural fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Detailed chemical structure, including stereochemistry of double bonds and the nature of the terminal alcohol group. |

Implications for Drug Development

The enzymes involved in the archaeal MVA pathway and the subsequent synthesis of polyprenyl diphosphates are distinct from their human counterparts. This presents potential targets for the development of novel antimicrobial drugs. For instance, inhibitors of polyprenyl diphosphate synthases could disrupt the formation of essential dolichols, thereby interfering with protein glycosylation and potentially impacting the viability of pathogenic archaea.

Conclusion

While the specific discovery of C75 polyprenol in archaea remains unconfirmed, the study of long-chain polyprenols in this domain has revealed a fascinating class of molecules with crucial functions. As our understanding of archaeal biology deepens, further research into the diversity and roles of these polyprenols will undoubtedly unveil new insights into the adaptation of life to extreme environments and may open new avenues for biotechnological and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. In Search for the Membrane Regulators of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid sugar carriers at the extremes: The phosphodolichols Archaea use in N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FIGURE 22.4. [The pathway of N-glycosylation in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Pentadecaprenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of pentadecaprenol, a C75 isoprenoid alcohol. The complex structure of this long-chain polyprenol necessitates a multi-faceted analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental protocols and presents representative data to guide researchers in the characterization of this compound and related long-chain isoprenoids.

Introduction to this compound

This compound belongs to the class of polyprenols, which are long-chain unsaturated isoprenoid alcohols. Its chemical formula is C₇₅H₁₂₂O.[1] The structure consists of fifteen isoprene units linked in a head-to-tail fashion, terminating in a primary alcohol group. The elucidation of its precise stereochemistry and the confirmation of its primary structure are critical for understanding its biological functions and for its potential applications in drug development.

Core Analytical Techniques for Structure Elucidation

The structural characterization of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. These techniques provide complementary information regarding the carbon skeleton, the nature and location of functional groups, and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like this compound. A suite of NMR experiments is employed to determine the connectivity of atoms and the stereochemistry of the molecule.

2.1.1. Representative ¹H and ¹³C NMR Data

Due to the absence of a publicly available, complete experimental dataset for this compound, the following tables present representative ¹H and ¹³C NMR chemical shift values. These values are predicted based on the known structure of this compound and typical chemical shifts for similar long-chain polyprenols. The numbering scheme for the carbon atoms starts from the carbon bearing the hydroxyl group (C1).

Table 1: Representative ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-1 (CH₂OH) | ~4.15 | d |

| H-2 (=CH) | ~5.45 | t |

| Internal Olefinic (=CH) | ~5.12 | m |

| Allylic CH₂ | ~2.05 | m |

| Internal CH₂ | ~2.00 | m |

| Terminal Isoprene CH₃ | ~1.68 | s |

| Internal Isoprene CH₃ | ~1.60 | s |

| ω-cis-CH₃ | ~1.73 | s |

| OH | Variable | br s |

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (CH₂OH) | ~59.5 |

| C-2 (=CH) | ~124.5 |

| C-3 (=C) | ~139.8 |

| Internal =CH | ~124.3 |

| Internal =C | ~135.0 |

| Allylic CH₂ | ~39.7 |

| Internal CH₂ | ~26.7 |

| Terminal Isoprene CH₃ | ~16.0 |

| Internal Isoprene CH₃ | ~16.0 |

| ω-cis-CH₃ | ~23.5 |

| ω-CH₂ | ~32.2 |

| ω-C= | ~131.3 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which helps in confirming the overall structure and the sequence of isoprene units.

2.2.1. Representative Mass Spectrometry Fragmentation Data

The following table summarizes the expected key fragmentation patterns for this compound using a soft ionization technique like Electrospray Ionization (ESI).

Table 3: Representative ESI-MS Fragmentation Data for this compound

| m/z (ion) | Interpretation |

| [M+Na]⁺ | Molecular ion with sodium adduct |

| [M+H]⁺ | Protonated molecular ion |

| [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion |

| Series of [M+H - n(C₅H₈)]⁺ | Sequential loss of isoprene units |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structure elucidation of this compound.

NMR Spectroscopy Protocols

3.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

3.1.3. ¹³C NMR Spectroscopy

-

Instrument: 125 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-150 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

3.1.4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Standard pulse programs for COSY, HSQC, and HMBC experiments should be used. The spectral widths in both dimensions should be set to encompass all proton and carbon signals. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry Protocol

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound in chloroform or methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., methanol/water with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.

3.2.2. ESI-MS Analysis

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 100-2000.

-

Collision Energy (for MS/MS): Ramped from 10-50 eV to induce fragmentation.

Visualization of Methodologies and Relationships

Graphviz diagrams are provided below to illustrate the workflow and logical connections between the different analytical steps involved in the structure elucidation of this compound.

Caption: Overall workflow for the structure elucidation of this compound.

Caption: Logical relationships between different NMR experiments for structural analysis.

Caption: Simplified fragmentation pathway of this compound in ESI-MS/MS.

Conclusion

The structural elucidation of this compound is a complex task that requires the synergistic application of advanced analytical techniques. This guide provides a comprehensive framework, including representative data and detailed experimental protocols for NMR and MS, to aid researchers in this endeavor. The logical workflows and relationships between different analytical methods, visualized through Graphviz diagrams, offer a clear roadmap for the systematic characterization of this and other long-chain polyprenols. While the presented quantitative data is representative, the methodologies described are robust and widely applicable for the definitive structural determination of these important natural products.

References

The Enigmatic Pathway of Pentadecaprenol Biosynthesis in Extremophiles: A Technical Guide for Researchers

An In-depth Exploration of the Core Synthetic Machinery and a Roadmap for Future Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremophiles, organisms thriving in the planet's most inhospitable environments, possess unique biochemical adaptations, including specialized membrane lipids. Among these are long-chain polyprenols, such as the C75 molecule pentadecaprenol, which are thought to play crucial roles in membrane stability and as glycosyl carrier lipids. This technical guide provides a comprehensive overview of the current understanding of polyprenol biosynthesis in extremophiles, with a specific focus on elucidating the putative pathway for this compound (C75) synthesis. While direct evidence for a dedicated pentadecaprenyl diphosphate synthase remains elusive, this document synthesizes existing knowledge on cis-prenyltransferases (CPTs) to propose a hypothetical biosynthetic route. Detailed experimental protocols for the identification, characterization, and quantification of the enzymes and products involved are provided to guide future research in this frontier of biochemistry. This guide is intended to be a valuable resource for researchers investigating novel metabolic pathways in extremophiles and for drug development professionals seeking to exploit unique enzymatic targets.

Introduction: The Significance of Long-Chain Polyprenols in Extreme Environments

The cell membranes of extremophilic archaea and bacteria are remarkable structures, engineered to maintain integrity and function under extremes of temperature, pressure, pH, and salinity. A key component of these membranes is a diverse array of isoprenoid lipids. Long-chain polyprenols, linear polymers of isoprene units, are integral to membrane architecture and function. While their precise roles are still under investigation, they are believed to contribute to membrane fluidity and permeability, and in their phosphorylated form, they act as essential carriers of sugar moieties for protein glycosylation and cell wall biosynthesis.[1][2]

This compound, a C75 polyprenol, represents a very-long-chain variant whose biosynthesis and physiological significance in extremophiles are largely unexplored. Understanding the enzymatic machinery responsible for its synthesis could unveil novel enzyme targets for antimicrobial drug development and provide insights into the adaptation of life to extreme conditions.

The General Biosynthetic Pathway of Polyprenols in Extremophiles

The biosynthesis of all isoprenoids, including this compound, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In Archaea, this occurs primarily through the mevalonate (MVA) pathway.[1]

The subsequent elongation of the polyprenyl chain is catalyzed by a class of enzymes known as cis-prenyltransferases (CPTs). These enzymes sequentially add IPP units to an allylic diphosphate primer, such as farnesyl diphosphate (FPP; C15), in a cis configuration.[3] The final chain length of the polyprenol product is determined by the specific CPT involved.[4]

Figure 1: General overview of the mevalonate pathway leading to polyprenol synthesis.

Proposed Biosynthetic Pathway for this compound (C75)

While a specific pentadecaprenyl diphosphate synthase has not yet been identified in any extremophile, we can hypothesize its existence based on the known mechanisms of other long-chain CPTs. The synthesis of pentadecaprenyl diphosphate would require the addition of twelve IPP molecules to an FPP primer.

Proposed Reaction:

Farnesyl Diphosphate (C15) + 12 Isopentenyl Diphosphate → Pentadecaprenyl Diphosphate (C75) + 12 Pyrophosphate

This reaction would be catalyzed by a putative Pentadecaprenyl Diphosphate Synthase , likely a member of the CPT family. The resulting pentadecaprenyl diphosphate can then be dephosphorylated to yield this compound.

Figure 2: Proposed enzymatic synthesis of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data on this compound biosynthesis in extremophiles. The following tables are presented as templates for organizing data once it is obtained through the experimental protocols outlined in the subsequent sections.

Table 1: Putative Kinetic Parameters of Pentadecaprenyl Diphosphate Synthase

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Farnesyl Diphosphate (FPP) | TBD | TBD | TBD | TBD |

| Isopentenyl Diphosphate (IPP) | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 2: Quantification of this compound in Extremophile Biomass

| Extremophile Species | Growth Condition | This compound (µg/g dry weight) | Pentadecaprenyl Phosphate (µg/g dry weight) |

| Species A | Optimal Temperature | TBD | TBD |

| Species A | Heat Shock | TBD | TBD |

| Species B | High Salinity | TBD | TBD |

TBD: To be determined experimentally.

Experimental Protocols

The following protocols are designed to guide the identification and characterization of the putative pentadecaprenyl diphosphate synthase and its product.

Extraction and Analysis of this compound

This protocol is adapted from methods used for the analysis of other long-chain polyprenols.[5][6]

Objective: To extract and quantify this compound and its phosphorylated derivatives from extremophile biomass.

Methodology:

-

Biomass Harvesting: Cultivate the extremophile of interest under desired conditions and harvest the cells by centrifugation. Lyophilize the cell pellet to obtain a dry weight.

-

Lipid Extraction (Modified Bligh-Dyer):

-

To 1 g of lyophilized cells, add 10 mL of a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

-

Sonicate the mixture on ice for 3 x 1 minute cycles to ensure cell lysis.

-

Add 2.5 mL of chloroform and 2.5 mL of water to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the total lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification (Optional, for analysis of total this compound):

-

Resuspend the dried lipid extract in 1 mL of 1 M KOH in 90% ethanol.

-

Incubate at 65°C for 1 hour to hydrolyze ester linkages.

-

Add 1 mL of water and extract the non-saponifiable lipids twice with 2 mL of n-hexane.

-

Pool the hexane fractions and dry under nitrogen.

-

-

HPLC-ESI-MS/MS Analysis:

-

Resuspend the lipid extract in a suitable solvent (e.g., isopropanol:methanol 1:1).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with solvents such as methanol/water and isopropanol/acetonitrile, both containing a modifier like ammonium acetate to improve ionization.

-

Couple the HPLC to an electrospray ionization tandem mass spectrometer (ESI-MS/MS) operating in positive ion mode.

-

Monitor for the characteristic [M+NH₄]⁺ or [M+Na]⁺ adducts of this compound (C₇₅H₁₂₄O). The exact mass can be used for identification.

-

For quantification, use a known amount of an internal standard (e.g., a commercially available polyprenol of a different chain length).

-

Figure 3: Workflow for the extraction and analysis of this compound.

Identification and Cloning of the Putative Pentadecaprenyl Diphosphate Synthase Gene

Objective: To identify and clone the gene encoding the putative C75-producing CPT.

Methodology:

-

Bioinformatic Analysis:

-

Search the genome of the target extremophile for open reading frames (ORFs) with homology to known long-chain cis-prenyltransferases from archaea and bacteria.

-

Pay close attention to conserved motifs characteristic of CPTs.

-

Analyze the predicted protein structure, particularly the size and properties of the substrate-binding pocket, as this is a key determinant of product chain length.[4]

-

-

Gene Cloning:

-

Design PCR primers to amplify the candidate gene from the genomic DNA of the extremophile.

-

Clone the amplified gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Expression and Purification of the Recombinant Enzyme

Objective: To produce and purify the recombinant putative pentadecaprenyl diphosphate synthase for biochemical characterization.

Methodology:

-

Expression:

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG at an optimal temperature and time.

-

-

Purification:

-

Harvest the cells and lyse them by sonication.

-

If the protein has a purification tag (e.g., His-tag), use affinity chromatography (e.g., Ni-NTA) for initial purification.

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

-

Confirm the purity and size of the protein by SDS-PAGE.

-

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product specificity of the purified recombinant CPT.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Add the substrates: [¹⁴C]-IPP (as the radiolabel) and FPP (as the primer).

-

Add the purified recombinant enzyme.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the extremophilic enzyme for a defined period (e.g., 1 hour).

-

Product Extraction:

-

Stop the reaction by adding saturated NaCl.

-

Extract the lipid products with n-butanol.

-

-

Product Analysis:

-

Analyze the extracted products by thin-layer chromatography (TLC) on a silica gel plate.

-

Visualize the radiolabeled products by autoradiography.

-

For precise identification of the product chain length, perform HPLC-MS analysis of the non-radiolabeled products from a scaled-up reaction.

-

References

- 1. A heteromeric cis-prenyltransferase is responsible for the biosynthesis of glycosyl carrier lipids in Methanosarcina mazei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structural basis of chain length control in Rv1086 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manipulation of prenyl chain length determination mechanism of cis-prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Homologous Polyprenols from Thermophilic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pentadecaprenol: A Technical Guide to Its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecaprenol, a C75 isoprenoid alcohol, represents a class of very long-chain polyprenols with potential significance in various biological systems. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and analytical techniques for its characterization and quantification. The document synthesizes current scientific knowledge to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction

Polyprenols are a diverse group of linear, unsaturated isoprenoid alcohols. While shorter-chain polyprenols are relatively well-studied, very long-chain variants such as this compound (C75) remain largely unexplored. This guide aims to collate the dispersed information regarding the natural occurrence and analytical methodologies pertinent to this compound, thereby facilitating further research into its biological functions and potential therapeutic applications.

Natural Sources of this compound

Current scientific literature identifies a limited number of natural sources for this compound. The primary and most explicitly documented source is the leaves of the passion fruit plant, Passiflora edulis. Additionally, evidence suggests the presence of C75-C85 range polyprenols in the yellow leaves of the mangrove plant, Rhizophora apiculata.

Quantitative Data

At present, there is a notable absence of specific quantitative data for this compound content in its identified natural sources within the reviewed literature. The existing studies focus on the isolation and structural elucidation rather than quantification.

Table 1: Known Natural Sources of this compound (C75 Polyprenol)

| Plant Species | Common Name | Plant Part | Polyprenol Chain Length | Quantitative Data | Reference |

| Passiflora edulis | Passion Fruit | Leaves | This compound (C75) | Not Reported | [1] |

| Rhizophora apiculata | Mangrove | Yellow Leaves | C75-C85 | Not Reported | [2] |

Biosynthesis of Very Long-Chain Polyprenols

The biosynthesis of polyprenols occurs via the isoprenoid pathway. While the general pathway is well-established, the specific enzymatic machinery responsible for the elongation to very long chains like this compound is less understood. Plant polyprenols are synthesized in the plastids. The process begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway. A plastidial cis-prenyltransferase then catalyzes the sequential addition of IPP units to GGPP to elongate the polyprenyl chain. The specific enzymes that continue this elongation to 15 isoprene units (C75) have not yet been definitively identified.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, purification, and analysis of long-chain polyprenols, which can be adapted for this compound.

Extraction and Purification of this compound from Passiflora edulis Leaves

This protocol is based on the successful isolation of this compound from Passiflora edulis leaves.

4.1.1. Materials and Reagents

-

Air-dried and powdered leaves of Passiflora edulis

-

Methanol (analytical grade)

-

Dichloromethane (analytical grade)

-

Petroleum ether (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel 60 for column chromatography

-

Sephadex LH-20

-

Pre-coated silica gel TLC plates

4.1.2. Extraction Procedure

-

Macerate the air-dried and powdered leaves of P. edulis (e.g., 700 g) in methanol (e.g., 2.5 L) at room temperature for an extended period (e.g., two weeks) with occasional agitation.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude methanolic extract.

4.1.3. Chromatographic Purification

-

Subject a portion of the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

Elute the column with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity by adding dichloromethane, followed by ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using gel permeation chromatography on a Sephadex LH-20 column.

-

Final purification can be achieved by preparative TLC to yield pure this compound.

General Protocol for Quantitative Analysis of Long-Chain Polyprenols

This protocol can be adapted for the quantification of this compound in plant tissues.

4.2.1. Sample Preparation and Extraction

-

Homogenize fresh or freeze-dried plant material.

-

Extract the homogenized tissue with a suitable organic solvent mixture, such as hexane/acetone or chloroform/methanol.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate the solvent to obtain a crude lipid extract.

4.2.2. Saponification

-

To the crude lipid extract, add an alcoholic solution of a strong base (e.g., 1 M KOH in 95% ethanol).

-

Heat the mixture (e.g., at 60-80°C) for 1-2 hours to hydrolyze any polyprenyl esters.

-

After cooling, add water and extract the unsaponifiable fraction (containing the free polyprenols) with a non-polar solvent like n-hexane or petroleum ether.

-

Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the purified polyprenol fraction.

4.2.3. HPLC Analysis

-

System: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol/isopropanol or a similar non-polar solvent system.

-

Detection: UV detection is typically performed at around 210 nm. For higher sensitivity and specificity, LC-MS is recommended.

-

Quantification: Prepare a calibration curve using a commercially available polyprenol standard of a known concentration. If a this compound standard is unavailable, a related long-chain polyprenol can be used for semi-quantitative analysis, or a standard can be isolated and its concentration determined by other methods (e.g., NMR with an internal standard).

Signaling Pathways and Biological Functions

The specific signaling pathways and biological functions of this compound are currently unknown. However, very long-chain polyprenols, in general, are known to be precursors for dolichols, which are essential for the synthesis of N-linked glycoproteins in eukaryotes. Polyprenols themselves can influence the fluidity and permeability of biological membranes. Their phosphorylated derivatives act as carriers of oligosaccharides across membranes. Further research is required to elucidate the specific roles of this compound in cellular processes.

Conclusion and Future Directions

This compound is a rare, very long-chain polyprenol with a confirmed natural source in Passiflora edulis. The methodologies for its extraction and analysis are based on established protocols for other long-chain polyprenols. Significant gaps in knowledge remain, particularly concerning its quantitative distribution in nature, the specific enzymes involved in its biosynthesis, and its precise biological functions. Future research should focus on:

-

Screening a wider range of plant and microbial species for the presence of this compound.

-

Developing and validating robust quantitative methods for its analysis in biological matrices.

-

Identifying and characterizing the cis-prenyltransferases responsible for its synthesis.

-

Investigating its role in membrane biology and as a potential precursor for dolichols involved in glycosylation.

This guide provides a critical foundation for researchers to build upon, with the aim of unlocking the full potential of this unique natural product.

References

The Unsung Influence of C50 Isoprenoids in Archaea: A Technical Guide

An In-depth Exploration of Bacterioruberin and its Core Biological Functions for Researchers, Scientists, and Drug Development Professionals

Initial Note on C75 Isoprenoids: This technical guide focuses on the biological significance of C50 isoprenoids, particularly bacterioruberin, in archaea. Extensive literature searches did not yield specific information on C75 isoprenoids in these organisms, suggesting they are either exceptionally rare or not yet identified. The principles and methodologies discussed herein for C50 isoprenoids, however, provide a robust framework for the potential future study of other long-chain isoprenoids in archaea.

Introduction to Archaeal Isoprenoids

Archaea, the third domain of life, are renowned for their ability to thrive in extreme environments. A key adaptation contributing to their resilience is the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes. Instead of fatty acid-based lipids, archaeal membranes are composed of isoprenoid chains ether-linked to a glycerol-1-phosphate backbone. Among the diverse array of archaeal isoprenoids, the long-chain C50 carotenoid bacterioruberin (BR) and its derivatives are particularly prominent, especially in halophilic (salt-loving) archaea.[1] These vibrant red pigments are not merely for show; they play crucial roles in membrane stability, antioxidant defense, and interaction with membrane proteins. This guide delves into the multifaceted biological functions of these C50 isoprenoids, with a focus on their potential applications in research and drug development.

Structure and Properties of Bacterioruberin

Bacterioruberin is a C50 carotenoid, meaning it is synthesized from ten isoprene units. Its chemical structure is characterized by a long polyene chain with 13 conjugated double bonds and four hydroxyl groups at its ends.[1] This extended system of conjugated double bonds is responsible for its strong antioxidant properties, while the hydroxyl groups contribute to its ability to anchor within the archaeal membrane.

Biological Roles of Bacterioruberin

The presence of bacterioruberin in archaeal membranes is not coincidental; it serves several critical biological functions that are essential for survival in extreme conditions.

Membrane Stabilization and Fluidity Regulation

One of the primary roles of bacterioruberin is to modulate the physical properties of the archaeal membrane. By intercalating into the lipid bilayer, bacterioruberin increases membrane rigidity and acts as a barrier to water, which is crucial for maintaining cellular integrity in hypersaline environments.[1][2][3] Paradoxically, at low temperatures, bacterioruberin can increase membrane fluidity, preventing the membrane from becoming too rigid and maintaining its functionality.[4][5] This dual role in regulating membrane fluidity highlights its importance for archaea that experience wide temperature fluctuations.

Potent Antioxidant Activity

The extensive system of conjugated double bonds in bacterioruberin makes it a powerful antioxidant.[2] It can effectively quench reactive oxygen species (ROS) and protect the cell from oxidative damage, a constant threat in environments with high solar radiation and oxygen levels. This antioxidant capacity is significantly higher than that of many well-known antioxidants, including β-carotene.[6]

Interaction with Membrane Proteins

Bacterioruberin is also known to interact with membrane-embedded proteins, influencing their structure and function. A notable example is its association with bacteriorhodopsin, a light-driven proton pump. While not directly involved in the light-harvesting process, bacterioruberin can influence the stability and activity of these important energy-transducing proteins.

Quantitative Data on Bacterioruberin

The following tables summarize key quantitative data related to bacterioruberin, providing a comparative overview for researchers.

Table 1: Bacterioruberin Content in a Halophilic Archaeon

| Parameter | Value | Reference |

| Total Carotenoids in Haloferax marinum MBLA0078 | 987.75 ± 77.25 µg astaxanthin equivalent/g dry cell weight | [7] |

| All-trans-Bacterioruberin in Haloferax marinum MBLA0078 | 751.19 ± 1.05 µg astaxanthin equivalent/g dry cell weight | [7] |

| Maximum Bacterioruberin Productivity in Halorubrum sp. HRM-150 | 1.44 ± 0.04 µg/mL | [8] |

Table 2: Antioxidant Capacity of Bacterioruberin Extract (BRE) Compared to Standard Antioxidants

| Antioxidant | ABTS Assay (TEAC Value) | FRAP Assay (µg TEAC/mL) |

| Bacterioruberin Extract (BRE) | 2.3 | 4.62 |

| Trolox | 1.00 | 1.00 |

| Ascorbic Acid | 1.0 | 0.8 |

| Butylated Hydroxytoluene (BHT) | 0.98 | 0.2 |

| β-carotene | 0.9 | 1.90 |

| Lycopene | 1.1 | - |

| Astaxanthin | 0.3 | 0.2 |

| TEAC: Trolox Equivalent Antioxidant Capacity. Data from[6]. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bacterioruberin.

Extraction of Bacterioruberin from Halophilic Archaea

Objective: To extract total carotenoids, including bacterioruberin, from archaeal biomass.

Materials:

-

Harvested archaeal cell pellet

-

Acetone

-

Methanol

-

Centrifuge and centrifuge tubes

-

Stirring apparatus

-

Rotary evaporator

Protocol:

-

Suspend the harvested cell pellet in a mixture of acetone and methanol (typically a 7:3 v/v ratio).[6]

-

Stir the suspension vigorously at room temperature until the cell pellet appears white, indicating that the pigments have been extracted.

-

Centrifuge the suspension at a high speed (e.g., 18,500 x g for 10 minutes) to pellet the cell debris.[6]

-

Carefully collect the supernatant containing the extracted pigments.

-

Use a rotary evaporator to remove the solvents, leaving behind the bacterioruberin-rich extract.

-

Store the dried extract at -20°C in the dark to prevent degradation.

Purification of Bacterioruberin by Thin-Layer Chromatography (TLC)

Objective: To separate bacterioruberin from other carotenoids and cellular lipids in the crude extract.

Materials:

-

Crude bacterioruberin extract

-

TLC plate (e.g., silica gel 60)

-

Developing solvent (e.g., acetone:n-heptane, 50:50 v/v)

-

TLC development chamber

-

Spatula

-

Methanol

-

Syringe filter (0.22 µm)

Protocol:

-

Dissolve a small amount of the crude extract in a minimal volume of a suitable solvent (e.g., acetone).

-

Spot the dissolved extract onto the baseline of the TLC plate.

-

Place the TLC plate in a development chamber containing the developing solvent.

-

Allow the solvent to ascend the plate until the solvent front is near the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Identify the distinct colored bands. Bacterioruberin typically appears as a prominent red-pink band.

-

Carefully scrape the silica containing the bacterioruberin band from the plate using a clean spatula.

-

Elute the bacterioruberin from the silica by suspending the silica in methanol and vortexing.

-

Filter the suspension through a syringe filter to remove the silica particles.

-

The resulting methanol solution contains purified bacterioruberin.

Quantitative Analysis of Bacterioruberin by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of bacterioruberin in an extract.

Materials:

-

Purified or crude bacterioruberin extract

-

HPLC system with a photodiode array (PDA) detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., isocratic 100% methanol)

-

Bacterioruberin standard (if available) or a reference standard like astaxanthin

Protocol:

-

Dissolve the extract in the mobile phase.

-

Inject a known volume of the sample into the HPLC system.

-

Elute the sample through the C18 column using the isocratic mobile phase at a constant flow rate.

-

Monitor the elution at a specific wavelength (e.g., 494 nm for bacterioruberin).

-

Identify the bacterioruberin peak based on its retention time and characteristic absorption spectrum (with maxima around 467, 494, and 527 nm).

-

Quantify the amount of bacterioruberin by comparing the peak area to a standard curve generated with a known concentration of a bacterioruberin or a suitable reference standard.

Assessment of Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of bacterioruberin on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, K562)

-

Bacterioruberin extract dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bacterioruberin extract for a specific duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.[9]

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the bacterioruberin extract.[9]

Evaluation of Immunomodulatory Effects (Cytokine Secretion Assay)

Objective: To assess the effect of bacterioruberin on the production of inflammatory cytokines by immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Bacterioruberin extract

-

Cell culture medium

-

Stimulating agent (e.g., lipopolysaccharide - LPS, or phytohemagglutinin - PHA)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Culture the PBMCs in a multi-well plate.

-

Pre-treat the cells with different concentrations of the bacterioruberin extract for a defined period.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and stimulated controls without the bacterioruberin extract.

-

After an appropriate incubation time, collect the cell culture supernatants.

-

Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine if the bacterioruberin extract modulates the production of inflammatory cytokines.[10]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important biological and experimental processes related to bacterioruberin.

Bacterioruberin Biosynthesis Pathway

Caption: Overview of the bacterioruberin biosynthesis pathway in archaea.

Experimental Workflow for Bacterioruberin Analysis

Caption: A typical experimental workflow for the analysis of bacterioruberin.

Opsin-Mediated Regulation of Bacterioruberin Synthesis

Caption: Opsin-mediated inhibition of bacterioruberin synthesis.

Conclusion and Future Perspectives

The C50 isoprenoid bacterioruberin is a key molecule in the biology of many archaea, particularly those inhabiting extreme environments. Its roles in maintaining membrane integrity, protecting against oxidative stress, and potentially influencing the function of membrane proteins make it a fascinating subject for further research. The potent biological activities of bacterioruberin, including its antioxidant, anticancer, and immunomodulatory effects, also position it as a promising candidate for drug development and biotechnological applications.

Future research should focus on elucidating the precise molecular mechanisms by which bacterioruberin modulates membrane properties and interacts with other cellular components. Furthermore, exploring the full therapeutic potential of this unique archaeal isoprenoid through preclinical and clinical studies could open up new avenues for the treatment of various diseases. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their investigations into the remarkable world of archaeal C50 isoprenoids.

References

- 1. Carotenoids from Haloarchaea and Their Potential in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterioruberin: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The C50 carotenoid bacterioruberin regulates membrane fluidity in pink-pigmented Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The C50 carotenoid bacterioruberin regulates membrane fluidity in pink-pigmented Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterioruberin extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the immunomodulatory effects of a South African commercial traditional immune booster in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Long-Chain Polyprenols in Thermophilic Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of long-chain polyprenols, with a focus on their significance in the biology of thermophilic archaea. While direct evidence for pentadecaprenol (a C75 isoprenoid) remains to be established in these organisms, this document synthesizes the current understanding of related long-chain polyprenols, which are crucial for cell survival under extreme conditions. Their essential roles in protein glycosylation and as putative membrane modulators, coupled with their unique biosynthetic pathways, present compelling opportunities for novel therapeutic interventions.

Core Concepts: The Unique Lipid Landscape of Thermophilic Archaea

The cell membranes of archaea are fundamentally different from those of bacteria and eukaryotes. Instead of ester-linked fatty acids, archaeal membranes are composed of ether-linked isoprenoid chains. This structural distinction is a key adaptation for survival in extreme environments, such as the high temperatures inhabited by thermophiles.[1][2] The core lipids are typically based on C20 (phytanyl) and C40 (biphytanyl) isoprenoid chains, forming diether and tetraether structures, respectively.[2]

Beyond these structural lipids, long-chain polyprenols, which are linear polymers of isoprene units, play vital, non-structural roles. These molecules are found in various chain lengths and, in their phosphorylated form (dolichyl phosphates), are indispensable for essential cellular processes.

Biosynthesis of Polyprenol Precursors: The Archaeal Mevalonate Pathway

The building blocks for all isoprenoids in archaea, including long-chain polyprenols, are synthesized via the mevalonate (MVA) pathway.[3][4] This pathway in archaea shows distinct variations compared to the canonical eukaryotic pathway, presenting potential targets for selective drug design.

The initial steps of the archaeal MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[5] Notably, in some archaea, the first two enzymes of this pathway, acetoacetyl-CoA thiolase and HMG-CoA synthase, form a complex that channels the intermediate, overcoming a thermodynamic bottleneck and ensuring a high flux of mevalonate production.[5]

A key divergence from the eukaryotic pathway lies in the subsequent phosphorylation and decarboxylation steps. Some archaea utilize a modified MVA pathway where mevalonate is phosphorylated at the 3-OH position, followed by a second phosphorylation at the 5-OH position, and then decarboxylation to isopentenyl phosphate.[3][6] This contrasts with the eukaryotic pathway, which involves phosphorylation at the 5-OH position, a second phosphorylation to form mevalonate pyrophosphate, and then decarboxylation.

The final precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are then used by prenyltransferases to synthesize polyprenyl diphosphates of various chain lengths.

Core Function: this compound as a Putative Glycosyl Carrier in N-Linked Glycosylation

The most well-documented function of long-chain polyprenols in archaea is their role as lipid carriers in the N-linked glycosylation of proteins.[7][8] In this process, an oligosaccharide is assembled on a dolichol phosphate (the phosphorylated form of a polyprenol) embedded in the cell membrane. The completed glycan is then transferred to specific asparagine residues of target proteins. This post-translational modification is crucial for the proper folding, stability, and function of many extracellular proteins, including the S-layer proteins that form a protective crystalline lattice on the surface of many archaea.[9]

In the hyperthermophilic crenarchaeon Sulfolobus acidocaldarius, dolichols of varying lengths, including shorter and more saturated forms, have been identified.[10] While the exact chain length of the dolichol phosphate carrier can vary between species, C55 and C60 are commonly observed in archaea.[7]

The N-linked glycosylation pathway in Sulfolobus solfataricus involves the assembly of a complex, branched, and sulfated heptasaccharide on a dolichol phosphate carrier.[11] This intricate glycan is then transferred to numerous cell-surface proteins.

Putative Function: Membrane Regulation and Stability

Long-chain polyprenols are also hypothesized to function as regulators of membrane fluidity and permeability, akin to the role of cholesterol in eukaryotes and hopanoids in bacteria. In thermophilic archaea, maintaining membrane integrity and appropriate fluidity at high temperatures is critical. The insertion of polyprenols into the lipid bilayer could modulate these properties. Apolar polyisoprenoids, which lack a polar head group, are particularly suited for this role, as they would reside in the hydrophobic core of the membrane.

Quantitative Data on Archaeal Lipid Composition

Quantitative data on the specific abundance of this compound in thermophilic archaea is currently unavailable in the literature. However, studies on the lipid composition of organisms like Sulfolobus acidocaldarius provide insights into how thermophiles modulate their membrane composition in response to environmental cues.

| Lipid Class | Relative Abundance at Low Growth Rate (0.011 h⁻¹) | Relative Abundance at High Growth Rate (0.035 h⁻¹) |

| Diether Lipids | ||

| IP-DGD | 25% | 16% |

| Tetraether Lipids | ||

| Hex2-GDGT | 58% | 58% |

| GDGT | 3-11% (combined with others) | 3-11% (combined with others) |

| IP-GDGT | 3-11% (combined with others) | 3-11% (combined with others) |

| Hex2-GDGT-IP | 3-11% (combined with others) | 3-11% (combined with others) |

| Ratios & Characteristics | ||

| Diether:Tetraether Ratio | 1:3 | 1:5 |

| Avg. Cyclopentane Rings | 5.1 | 4.6 |

Table adapted from Quehenberger et al., 2020.[12] IP-DGD: inositol-phosphate-diglycosyl-diether; GDGT: glycerol dialkyl glycerol tetraether; Hex: hexose.

This data from S. acidocaldarius demonstrates that at higher growth rates, the membrane becomes more rigid, as indicated by the increased proportion of tetraether lipids.[12] Concurrently, a decrease in the number of cyclopentane rings suggests a fine-tuning of membrane fluidity.[12]

Experimental Protocols

Extraction of Archaeal Core Lipids via Acid Hydrolysis

This method is suitable for the quantitative extraction of the hydrophobic core of archaeal lipids, though it results in the loss of information about the polar head groups.

Materials:

-

Freeze-dried archaeal biomass

-

1.2 N HCl in methanol (MeOH)

-

Methanol (MeOH), Dichloromethane (DCM), Heptane (Hept), Isopropanol (IPA) - all high purity

-

Pyrex™ glass tubes with PTFE-lined screw caps

-

Heating block or oven

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Transfer a known amount of freeze-dried archaeal cell pellet to a Pyrex™ glass tube.

-

Add 2 mL of 1.2 N HCl in MeOH.

-

Seal the tube tightly and heat at 70°C for 2.5 hours for acid hydrolysis.

-

After cooling, add 2 mL of DCM and 2 mL of distilled water. Vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase (containing the core lipids) using a Pasteur pipette and transfer to a clean flask.

-

Repeat the extraction of the aqueous phase twice more with 2 mL of DCM each time.

-

Combine the organic extracts and dry the solvent under reduced pressure using a rotary evaporator at 40°C.

-

To ensure complete removal of acid and water, rinse the flask with MeOH and dry again.

-

Dissolve the dried lipid extract in a known volume of Heptane/Isopropanol (99:1, v/v) for analysis.[13][14]

Analysis of Archaeal Lipids by HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

Chromatographic Conditions (Example for Core Lipids):

-

Column: Normal-phase silica gel column

-

Mobile Phase A: Heptane/Isopropanol (95:5, v/v)

-

Mobile Phase B: Heptane

-

Flow Rate: 0.2 mL/min

-

Gradient: 95% B (5 min isocratic) to 65% B in 30 min, then to 0% B in 1 min (10 min isocratic), and back to 95% B in 1 min (5 min isocratic).[13]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive APCI or ESI

-

Data Acquisition: Full scan mode to detect molecular ions and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.[15]

References

- 1. Lipid Biology of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenoid biosynthesis in Archaea--biochemical and evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Archaea overcome a thermodynamic bottleneck [mpi-marburg.mpg.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Linked Glycosylation in Archaea: a Structural, Functional, and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Homologous Polyprenols from Thermophilic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The influence of the specific growth rate on the lipid composition of Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis [bio-protocol.org]

- 14. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic fragmentation patterns of archaeal intact polar lipids by high-performance liquid chromatography/electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Tapestry of Very Long-Chain Polyprenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain polyprenols and their α-saturated derivatives, dolichols, are ubiquitous and evolutionarily conserved lipids found in all domains of life.[1][2] Their fundamental role as lipid carriers for glycan chains in the biosynthesis of glycoproteins and other essential macromolecules underscores their critical importance in cellular function.[1][3] This technical guide provides an in-depth exploration of the evolutionary significance of these remarkable molecules. It delves into their diverse functions, the evolutionary pressures that have shaped their structural variations, and their intricate roles in cellular signaling and membrane dynamics. Detailed experimental protocols for their study, quantitative data on their distribution, and visualizations of key pathways are presented to facilitate further research and therapeutic development.

Introduction: An Ancient and Essential Class of Lipids

Long-chain polyisoprenoid alcohols are a unique class of natural products characterized by a repeating five-carbon isoprene unit.[4] They are broadly classified into two main groups: polyprenols, which possess an unsaturated α-isoprene unit, and dolichols, where this terminal unit is saturated.[5] While polyprenols are predominant in bacteria and plant photosynthetic tissues, dolichols are characteristic of eukaryotes and archaea.[6][7]

The evolutionary conservation of polyprenols and dolichols points to their indispensable roles in fundamental biological processes.[1][2] The most well-established of these is their function as membrane-anchored carriers of oligosaccharides for N-linked glycosylation, a critical post-translational modification of proteins.[7][8] However, emerging evidence reveals a broader spectrum of functions, including the modulation of membrane fluidity, participation in stress responses, and potential roles in cellular signaling.[1][9]

Data Presentation: A Quantitative Overview of Polyprenol and Dolichol Distribution

The chain length of polyprenols and dolichols varies significantly across different species and even between different tissues within the same organism.[5][10] This variation is not random but is rather a reflection of evolutionary adaptation. The following tables summarize the distribution and chain length of these polyisoprenoids in various organisms.

| Domain/Kingdom | Organism/Tissue | Predominant Type | Chain Length (Number of Isoprene Units) | Dominant Homolog(s) |

| Bacteria | Undecaprenol-utilizing species | Polyprenol | C55 (11) | Prenol-11 |

| Archaea | Various species | Dolichol | C55-C65 (11-13) | - |

| Eukarya | Saccharomyces cerevisiae (yeast) | Dolichol | C70-C90 (14-18) | Dol-16, Dol-17[5] |

| Mammalia (e.g., human) | Dolichol | C90-C105 (18-21) | Dol-19[5] | |

| Plantae (Arabidopsis thaliana roots) | Dolichol | C60->C150 (12->30) | - | |

| Plantae (Pinus mugo needles) | Polyprenol | C75-C85 (15-17) | Prenol-16[11] | |

| Plantae (Elaeis guineensis leaves) | Polyprenol & Dolichol | C45-C105 (Polyprenol), C55-C110 (Dolichol) | -[3] | |

| Plantae (Elaeis guineensis mesocarp) | Polyprenol & Dolichol | C65-C120 (Polyprenol), C65-C125 (Dolichol) | -[3] | |

| Plantae (Pinus merkusii - Tapanuli strain stem) | Polyprenol | C50-C90 | -[12] | |

| Plantae (Pinus merkusii - Kerinci strain stem) | Dolichol | C65-C95 | -[12] |

Table 1: Distribution and Chain Length of Polyprenols and Dolichols Across Different Domains of Life.

| Plant Species | Tissue | Polyprenol Chain Lengths (C) | Dolichol Chain Lengths (C) | Reference |

| Elaeis guineensis (Oil Palm) | Leaves | C45-C105 | C55-C110 | [3] |

| Elaeis guineensis (Oil Palm) | Mesocarp | C65-C120 | C65-C125 | [3] |

| Elaeis guineensis (Oil Palm) | Seeds (non-commercial) | C75-C100 | C80-C100 | [13] |

| Elaeis guineensis (Oil Palm) | Seeds (commercial) | C75-C105 | C70-C110 | [13] |

| Hevea brasiliensis (Rubber Tree) | Leaves | C50-C60 (ficaprenol) | C75-C115 | [14] |

| Pinus merkusii (Aceh strain) | Stem | - | C70-C90 | [12] |

| Pinus merkusii (Tapanuli strain) | Stem | C50-C90 | - | [12] |

| Pinus merkusii (Kerinci strain) | Stem | C70-C90 | C65-C95 | [12] |

Table 2: Chain Length Variation of Polyprenols and Dolichols in Different Plant Tissues.

Signaling Pathways and Functional Roles

The Dolichol Phosphate Cycle and N-Linked Glycosylation

The most conserved and well-understood function of dolichols is their role as lipid carriers in the dolichol phosphate cycle, which is central to N-linked glycosylation in the endoplasmic reticulum (ER). Dolichol phosphate acts as a membrane anchor for the assembly of a precursor oligosaccharide, which is subsequently transferred to nascent polypeptide chains.

Connection to the Unfolded Protein Response (UPR)

Defects in N-linked glycosylation due to impaired dolichol biosynthesis can lead to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[15][16] The UPR is a cellular stress response that aims to restore ER homeostasis. Studies in Arabidopsis thaliana have shown that mutations in genes involved in dolichol biosynthesis lead to the upregulation of UPR pathway genes.[15][16] This highlights a critical link between very long-chain polyprenol metabolism and cellular stress management.

Modulation of Membrane Properties and Stress Resistance

Unmodified polyprenols and dolichols are integral components of cellular membranes, where they influence the physical properties of the lipid bilayer.[1] They have been shown to affect membrane fluidity, permeability, and stability.[1][17] In plant thylakoid membranes, polyprenols are thought to restrict fluidity, which is important for optimal photosynthetic performance.[9] Furthermore, their antioxidant properties enable them to protect membranes from oxidative damage by scavenging reactive oxygen species.[18]

Experimental Protocols

Extraction and Purification of Polyprenols from Plant Material

A common workflow for the isolation of polyprenols from plant tissues involves solvent extraction, saponification to remove contaminating lipids, and subsequent purification steps.[19]

Protocol: Solvent Extraction and Saponification [19][20][21]

-

Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Extract the powdered material with a non-polar solvent such as petroleum ether or ethyl acetate at an appropriate temperature (e.g., reflux for several hours).

-

Repeat the extraction process to ensure maximum yield.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

-

-

Saponification:

-

Dissolve the crude extract in a suitable solvent (e.g., isopropyl alcohol or ethanol).

-

Add a solution of sodium hydroxide or potassium hydroxide to hydrolyze triglycerides and esters.

-

The reaction is typically carried out at an elevated temperature for a specific duration (e.g., 40-70°C for 1-4 hours).

-

-

Extraction of Unsaponifiables:

-

After saponification, extract the unsaponifiable fraction, which contains the polyprenols, using a non-polar solvent like petroleum ether.

-

Wash the organic phase with water to remove soaps and other water-soluble impurities.

-

-

Purification:

-

Concentrate the organic extract.

-

Further purify the polyprenols by techniques such as precipitation in a cold solvent (e.g., acetone) or extraction with a different solvent system (e.g., ethanol).

-

Analytical Techniques for Polyprenol and Dolichol Characterization

Thin-Layer Chromatography (TLC) [2]

-

Stationary Phase: Reversed-phase C18 silica gel plates are commonly used for separating hydrophobic molecules like polyprenols.

-

Mobile Phase: A mixture of a polar organic solvent and water (e.g., methanol/water, 95:5 v/v) is typically employed. The polarity can be adjusted to optimize separation.

-

Visualization: Since polyprenols are not UV-active, they are visualized using staining reagents such as iodine vapor, which reversibly binds to the lipids, appearing as yellow-brown spots.

High-Performance Liquid Chromatography (HPLC) [7][22][23]

-

Stationary Phase: Reversed-phase columns, such as C18 (ODS), are widely used for the separation of polyprenol and dolichol homologs.

-

Mobile Phase: A gradient of organic solvents is often used for elution. For example, a gradient of methanol in a mixture of isopropanol and hexane, or a gradient of ethanol in a methanol/acetonitrile/ammonium acetate solution.[24]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is a common method for the quantification of polyprenols. Mass spectrometry (LC-MS) provides higher sensitivity and specificity for identification and quantification.[24]

Conclusion and Future Directions

The evolutionary persistence and structural diversity of very long-chain polyprenols underscore their fundamental importance in cellular life. While their role as glycan carriers is well-established, their functions in modulating membrane properties and participating in stress response pathways are emerging as equally significant. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of these fascinating molecules.

Future research should focus on elucidating the precise molecular mechanisms by which polyprenols and dolichols influence membrane protein function and signaling cascades. Furthermore, exploring the therapeutic potential of these compounds, particularly in the context of diseases associated with glycosylation defects and cellular stress, represents a promising avenue for drug development. The continued investigation into the evolutionary significance of very long-chain polyprenols will undoubtedly reveal new insights into the fundamental principles of cellular biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the dolichol pathway in human fibroblasts by the endoplasmic reticulum unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single polyprenol and dolichol isolation by semipreparative high-performance liquid chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-Chain Polyprenols Promote Spore Wall Formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Who, What, and Where of Plant Polyprenol Biosynthesis Point to Thylakoid Membranes and Photosynthetic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. researchgate.net [researchgate.net]

- 15. Dolichol Biosynthesis and Its Effects on the Unfolded Protein Response and Abiotic Stress Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dolichol biosynthesis and its effects on the unfolded protein response and abiotic stress resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of properties of phospholipid membranes by the long-chain polyprenol (C(160)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plant polyprenols reduce demyelination and recover impaired oligodendrogenesis and neurogenesis in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Separation of polyprenol and dolichol by monolithic silica capillary column chromatography [agris.fao.org]

- 24. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isoprenoid Alcohols from Archaeal Biomass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaea, a domain of single-celled microorganisms, possess unique cell membranes characterized by ether-linked isoprenoid lipids. These lipids provide exceptional stability, allowing archaea to thrive in extreme environments. The core structures of these membrane lipids are based on diether and tetraether isoprenoid alcohols, primarily archaeol and caldarchaeol . This document provides detailed protocols for the extraction, purification, and analysis of these compounds from archaeal biomass. It is important to note that while the term "pentadecaprenol" (a C75 isoprenoid alcohol) was initially queried, the predominant and structurally significant isoprenoid alcohols in archaea are the C20 (phytanyl) diether, archaeol, and the C40 (biphytanyl) tetraether, caldarchaeol.[1][2]

These unique lipids and their derivatives are of significant interest to researchers in various fields, including drug development, due to their potential applications in creating highly stable liposomes for drug delivery and as biomarkers in geochemistry.

Data Presentation: Quantitative Analysis of Archaeal Lipid Extraction

The efficiency of lipid extraction from archaeal biomass is highly dependent on the species, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview of lipid yields.

Table 1: Comparison of Extraction Methods on Total Lipid Yield from Methanobacterium thermoautotrophicum

| Extraction Method | Solvent System | Total Lipid Yield (% of cell dry weight) | Reference |

| Standard Bligh & Dyer | Methanol/Chloroform/Water (2:1:0.8, v/v/v) | 0.98% | [3] |

| Acidified Bligh & Dyer | Methanol/Chloroform/5% TCA (2:1:0.8, v/v/v) | 5.58% | [3] |

Table 2: Core Lipid Distribution in Response to Growth Temperature in Methanocaldococcus jannaschii

| Growth Temperature (°C) | Archaeol (%) | Caldarchaeol (%) | Macrocyclic Archaeol (%) | Reference |

| 50 | 60 | 21 | 19 | [4] |

| 65 | 15 | 42 | 43 | [4] |

Table 3: Diether to Tetraether Lipid Ratios in Sulfolobus acidocaldarius at Different Specific Growth Rates

| Specific Growth Rate (µ, h⁻¹) | Diether Lipid (DEL) to Tetraether Lipid (TEL) Ratio | Reference |

| 0.011 | 1:3 | [5] |

| 0.035 | 1:5.5 | [5] |